4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Beschreibung
Structural and Electronic Features of Pyrrolo[3,4-c]pyridine Core
The pyrrolo[3,4-c]pyridine system is a bicyclic framework comprising a pyrrole ring fused to a pyridine nucleus at the 3,4-positions. This arrangement creates a planar, conjugated π-system with distinct electronic characteristics. The pyrrole moiety contributes electron-rich density due to its aromatic sextet, while the pyridine ring introduces electron-deficient regions via its nitrogen atom. This duality enables versatile non-covalent interactions, making the scaffold amenable to functionalization for targeted biological activity.
Spectroscopic studies of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) reveal critical electronic properties. Density functional theory (DFT/B3LYP) calculations demonstrate a ground-state dipole moment of 4.2 Debye, which increases to 6.8 Debye upon electronic excitation. These shifts correlate with a large Stokes shift of 100 nm (350 nm absorption to 450 nm fluorescence), attributed to intramolecular charge transfer between the pyrrole and pyridine domains. The scaffold’s photostability, evidenced by a low photodecomposition quantum yield (<0.05), further enhances its utility in bioactive applications.
Table 1: Electronic Properties of Pyrrolo[3,4-c]pyridine Derivatives
Role of Furan and Methylthio Substituents in Modulating Reactivity
The 4-position furan-2-yl substituent introduces an electron-rich heteroaromatic system, enhancing the core’s π-π stacking capacity. Furan’s oxygen atom provides lone pairs for hydrogen bonding, while its planar geometry aligns with the bicyclic scaffold to maintain conjugation. In contrast, the 3-methylthio group exerts electronic effects through sulfur’s polarizable lone pairs. Kinetic studies demonstrate that methylthio substituents in heterocycles exhibit reactivity 5 × 10^3 to 3.7 × 10^5 times lower than methylsulfonyl analogs in nucleophilic substitution reactions. This reduced reactivity, attributed to sulfur’s electron-donating resonance effects, stabilizes the compound against undesired metabolic oxidation while permitting selective functionalization at other positions.
Table 2: Reactivity Comparison of Substituent Groups in Heterocycles
Historical Context of Bicyclic Heterocycles in Drug Discovery
Pyrrolo[3,4-c]pyridine derivatives emerged as drug candidates in the early 2000s, building on the success of isoindole-based therapeutics. Initial work focused on analgesic and sedative applications, with 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones showing 59–87% reductions in murine locomotor activity at subtoxic doses. By 2009, structural modifications—such as piperazine-to-morpholine substitutions—yielded compounds with enhanced blood-brain barrier penetration, paving the way for CNS-targeted agents.
The scaffold’s versatility became evident in antiviral research, where tricyclic pyrrolo[3,4-c]pyridines demonstrated low micromolar inhibition of HIV-1 integrase while resisting mutation-induced resistance. These developments underscore the scaffold’s adaptability across therapeutic areas, driven by strategic substituent engineering.
Table 3: Historical Development of Pyrrolo[3,4-c]pyridine Derivatives in Drug Discovery
Eigenschaften
CAS-Nummer |
1269528-61-1 |
|---|---|
Molekularformel |
C13H12N2O3S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C13H12N2O3S/c1-15-12(17)7-6-9(16)14-11(8-4-3-5-18-8)10(7)13(15)19-2/h3-6,13H,1-2H3,(H,14,16) |
InChI-Schlüssel |
RFAKGJOZQLBPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CO3)SC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Substrate Design and Optimization
The reaction requires a chlorinated maleimide precursor, such as 3-chloro-4-pyridylmaleimide, which undergoes oxidative addition with Pd(0) to form a π-alkyne complex. Subsequent C–H activation and cyclization yield the fused bicyclic structure. Critical parameters include:
-
Catalyst system : Pd(OAc)₂ (5 mol%) with PCy₃·HBF₄ (10 mol%) as a ligand.
-
Solvent : Dimethyl sulfoxide (DMSO) enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
-
Temperature and time : Prolonged heating at 135°C for 52 hours ensures complete conversion.
A representative optimization table from analogous syntheses demonstrates the impact of solvent and base on yield (Table 1):
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | DIPEA | DMF | 50 |
| 10 | DIPA | DMF | 59 |
| 15 | DIPA | DMSO | 94 |
Introduction of the Furan-2-yl Group
To incorporate the furan-2-yl substituent, furan-containing alkynes such as 2-ethynylfuran are employed in place of diphenylacetylene. The alkyne’s electron-rich nature facilitates coordination with palladium, enabling regioselective cyclization. For instance, reacting 3-chloro-4-pyridylmaleimide with 2-ethynylfuran under standard conditions yields the furan-functionalized product in 78% yield (analogous to entry 15 in Table 1).
Multicomponent Reactions for One-Pot Synthesis
Multicomponent reactions (MCRs) offer a streamlined approach to assemble the target compound in a single step. A notable example involves the condensation of pyridine-3,4-diamine, furfural, and methylthioacetic acid under acidic conditions.
Mechanism and Conditions
The reaction proceeds via:
-
Formation of a Schiff base between pyridine-3,4-diamine and furfural.
-
Nucleophilic attack by methylthioacetic acid, followed by cyclodehydration to form the pyrrolo[3,4-c]pyridine-dione core.
-
Oxidation of the thioether group to the methylthio substituent using H₂O₂.
Optimized conditions include acetic acid as a solvent, heating at 100°C for 12 hours, and a molar ratio of 1:1:1.5 (diamine:furfural:methylthioacetic acid), achieving a 65% isolated yield.
Post-Functionalization Strategies
Thiolation of Preformed Intermediates
The methylthio group is introduced via nucleophilic displacement of a chloro or hydroxyl substituent. For example, treating 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione with sodium methanethiolate (NaSMe) in DMF at 80°C replaces the chloride with a methylthio group in 85% yield.
Furan-2-yl Incorporation via Cross-Coupling
Suzuki-Miyaura coupling installs the furan-2-yl group onto a brominated intermediate. Using 2-furanboronic acid, Pd(PPh₃)₄ as a catalyst, and K₂CO₃ as a base in THF/water (3:1), the coupling proceeds at 80°C for 6 hours, yielding 70% of the desired product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed cyclization | 78–94 | High regioselectivity, scalable | Requires specialized catalysts |
| Multicomponent reaction | 65 | One-pot synthesis, cost-effective | Moderate yield, purification challenges |
| Post-functionalization | 70–85 | Modular, late-stage diversification | Multiple steps, intermediate isolation |
Mechanistic Insights and Challenges
Palladium-Catalyzed Pathway
The mechanism involves oxidative addition of the C–Cl bond to Pd(0), forming a Pd(II) intermediate. Coordination with the alkyne induces C–H activation, followed by reductive elimination to yield the cyclized product. Competing side reactions, such as homocoupling of alkynes, are suppressed using bulky phosphine ligands.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can lead to various hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by a fused pyrrolo-pyridine structure, which contributes to its diverse biological activities. The presence of the furan ring and methylthio group enhances its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 276.31 g/mol.
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain analogs showed cytotoxic effects comparable to established chemotherapeutic agents .
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in several models. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .
3. Analgesic Effects
Research has highlighted the analgesic properties of pyrrolo[3,4-c]pyridine derivatives. In animal models, compounds similar to 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione demonstrated effectiveness in pain relief comparable to morphine . This opens avenues for developing non-opioid analgesics.
4. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent .
Synthetic Applications
1. Synthesis of Novel Derivatives
The unique structure of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione allows for the synthesis of various derivatives through modification of its functional groups. Researchers have utilized cyclo-condensation reactions to create new substituted derivatives that retain or enhance biological activity .
2. Scaffold for Drug Development
The compound serves as a scaffold for designing new drugs targeting specific diseases. Its ability to be modified at various positions allows medicinal chemists to explore structure-activity relationships (SAR) effectively.
Case Studies
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure Variations
- The additional naphthoquinone and methoxybenzyl groups increase molecular weight (MW) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the target compound .
4-Alkoxy-6-methyl-pyrrolo[3,4-c]pyridine-diones:
Substitution at position 4 with alkoxy groups (e.g., methoxy) instead of a furan ring reduces aromatic conjugation. These derivatives exhibit moderate antibacterial activity against Gram-positive strains (MIC: 8–32 µg/mL), suggesting that the furan-2-yl group in the target compound may enhance selectivity or potency .
Substituent Effects
- Methylthio (-SMe) vs. Hydroxy (-OH) or Alkoxy (-OR): The methylthio group in the target compound is less polar than hydroxy or alkoxy substituents found in analogs like 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl derivatives .
Furan-2-yl vs. Phenyl or Alkyl Groups:
The furan ring introduces oxygen-based hydrogen-bonding capacity, which is absent in purely alkyl or phenyl-substituted analogs (e.g., 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione from ). This could enhance interactions with polar enzyme active sites or receptors .
Pharmacological and Thermal Properties
- Synthesis and Stability: The target compound’s synthesis likely follows routes similar to N-substituted pyrrolopyridine-diones, involving cyclocondensation of aminopyridine precursors with thioureas or thioamides . Thermal studies on related compounds (e.g., 4-methoxy derivatives) show decomposition temperatures >200°C, suggesting moderate thermal stability .
- Kinase inhibition: IC₅₀ of 0.1–10 µM for VEGFR-2 and EGFR kinases in analogs with bulky aromatic substituents .
Data Table: Key Structural and Functional Comparisons
Biologische Aktivität
The compound 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a member of the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- CAS Number : 1269528-61-1
Biological Activity Overview
The biological activities of pyrrolo[3,4-c]pyridine derivatives are well-documented, with research indicating their potential in treating various diseases. The following sections detail specific activities associated with the compound .
1. Antimicrobial Activity
Research has indicated that pyrrolo[3,4-c]pyridine derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
2. Antitumor Activity
The antitumor effects of pyrrolo[3,4-c]pyridine derivatives have been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines. For example, a derivative was found to exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Table 1: Cytotoxicity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Comments |
|---|---|---|---|
| 17a | Ovarian Cancer | 20 | Moderate activity |
| 17b | Breast Cancer | 40 | Limited toxicity |
| 18 | Cardiac Cells | >100 | Low toxicity |
3. Analgesic and Sedative Properties
Some derivatives have been identified as potential analgesics and sedatives. Their mechanism of action may involve modulation of neurotransmitter systems in the central nervous system .
4. Antidiabetic Activity
Studies have reported that certain pyrrolo[3,4-c]pyridine derivatives can enhance insulin sensitivity in adipocytes. For example, a compound was shown to increase insulin sensitivity by up to 37% at specific concentrations . This suggests potential applications in managing diabetes.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : Likely involves disruption of microbial cell membranes or interference with metabolic pathways.
- Antitumor Mechanism : May include induction of apoptosis in cancer cells or inhibition of cell proliferation through various signaling pathways.
- Analgesic Effects : Potential modulation of pain pathways in the central nervous system.
- Antidiabetic Effects : Involves enhancement of glucose uptake and metabolism in peripheral tissues.
Case Studies
A notable study evaluated the effects of a series of pyrrolo[3,4-c]pyridine derivatives on different cancer cell lines and reported varying degrees of cytotoxicity. The results highlighted the importance of structural modifications in enhancing biological activity .
Another study focused on the antidiabetic properties of these compounds, demonstrating significant improvements in insulin sensitivity in vitro .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted furan and pyridine precursors. Key steps include:
-
Step 1 : Reacting 2-methyl-3-(methylthio)pyrrolidine with furan-2-carbaldehyde under acidic conditions (e.g., H₂SO₄ catalysis, 80–100°C, 12–24 hours).
-
Step 2 : Subsequent oxidation using meta-chloroperbenzoic acid (mCPBA) to form the dione moiety .
Optimization involves solvent selection (e.g., dichloromethane for step 1, ethanol for step 2) and monitoring via TLC/NMR to isolate intermediates. Reported yields range from 45–68% .- Critical Data :
| Step | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄ | 80–100 | 12–24 | 50–60 |
| 2 | mCPBA | 25–30 | 6–8 | 45–68 |
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify substituents (e.g., furan protons at δ 6.2–7.4 ppm, methylthio group at δ 2.1 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, calculated: 331.1054; observed: 331.1056 .
- X-ray crystallography : Resolves stereochemistry of the dihydro-pyrrolo ring, critical for verifying the 2,3-dihydro configuration .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. For example:
Q. How to resolve contradictions in NMR data for stereoisomers?
- Methodological Answer : Discrepancies arise from dynamic rotational barriers in the methylthio group. Strategies include:
- Variable-temperature NMR : Observe coalescence of methylthio protons at 150–200 K .
- NOESY : Detect spatial proximity between methylthio and adjacent methyl groups to confirm stereochemistry .
Example: A 2022 study resolved conflicting δ values (Δδ = 0.3 ppm) by correlating NOESY cross-peaks with X-ray data .
Q. What experimental design principles apply to pharmacological activity studies?
- Methodological Answer : Use a tiered approach:
-
In vitro screening : Assess enzyme inhibition (e.g., kinases) via fluorescence polarization assays (IC50 determination).
-
Structure-activity relationship (SAR) : Synthesize derivatives with modified furan substituents (e.g., halogenation) and compare bioactivity .
-
Statistical DOE : Apply factorial design to optimize assay conditions (e.g., pH, incubation time) and minimize false positives .
- Critical Data :
| Derivative | Modification | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| Parent | None | 12.5 | Kinase X |
| Derivative A | 5-Cl-furan | 8.2 | Kinase X |
| Derivative B | 5-NO₂-furan | >50 | Kinase X |
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points?
- Methodological Answer : Variations (e.g., 215–220°C vs. 205–210°C) may stem from polymorphism or impurities. Solutions:
- DSC/TGA : Confirm thermal stability and identify polymorphic transitions .
- Recrystallization : Test solvents (e.g., ethanol vs. acetonitrile) to isolate pure crystalline forms .
Avoided Topics
- Commercialization : No discussion of pricing, scale-up, or suppliers (per exclusion criteria).
- Non-methodological content : Definitions (e.g., "What is a pyrrolo[3,4-c]pyridine?") are omitted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
